1-Piperazinecarboxylic acid, 4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-4-yl)-, 1,1-dimethylethyl ester
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Overview
Description
1-Piperazinecarboxylic acid, 4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-4-yl)-, 1,1-dimethylethyl ester is a complex organic compound that features a piperazine ring, a pyrrolopyridine moiety, and a tert-butyl ester group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
The synthesis of 1-Piperazinecarboxylic acid, 4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-4-yl)-, 1,1-dimethylethyl ester typically involves multiple steps:
Formation of the Pyrrolopyridine Moiety: The pyrrolopyridine core can be synthesized through a series of cyclization reactions
Coupling with Piperazine: The brominated pyrrolopyridine can then be coupled with piperazine under appropriate conditions, often using a palladium-catalyzed cross-coupling reaction.
Esterification: Finally, the carboxylic acid group is esterified with tert-butyl alcohol in the presence of an acid catalyst to form the desired ester.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-Piperazinecarboxylic acid, 4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-4-yl)-, 1,1-dimethylethyl ester can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the ester group to an alcohol.
Scientific Research Applications
1-Piperazinecarboxylic acid, 4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-4-yl)-, 1,1-dimethylethyl ester has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of various enzymes and receptors, including tropomyosin receptor kinases and fibroblast growth factor receptors.
Biological Studies: The compound is employed in studying the biological pathways and mechanisms involved in cancer, as it can inhibit cell proliferation and induce apoptosis in cancer cell lines.
Drug Development: Its derivatives are explored for potential therapeutic applications in treating cancers and other diseases.
Mechanism of Action
The compound exerts its effects primarily by inhibiting specific molecular targets such as fibroblast growth factor receptors. By binding to these receptors, it prevents their activation and subsequent signaling pathways, which are crucial for cell proliferation, differentiation, and survival. This inhibition can lead to reduced cancer cell growth and increased apoptosis .
Comparison with Similar Compounds
1-Piperazinecarboxylic acid, 4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-4-yl)-, 1,1-dimethylethyl ester can be compared with other similar compounds:
1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester: This compound features a piperidinyl group instead of the pyrrolopyridine moiety, which may result in different biological activities.
1-Boc-pyrazole-4-boronic acid pinacol ester: This compound contains a pyrazole ring and boronic acid ester, differing significantly in structure and reactivity.
4-Benzo[b]thien-4-yl-1-piperazinecarboxylic acid 1,1-dimethylethyl ester: This compound includes a benzo[b]thiophene ring, which imparts unique properties compared to the pyrrolopyridine moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C16H21BrN4O2 |
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Molecular Weight |
381.27 g/mol |
IUPAC Name |
tert-butyl 4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H21BrN4O2/c1-16(2,3)23-15(22)21-8-6-20(7-9-21)13-11-4-5-18-14(11)19-10-12(13)17/h4-5,10H,6-9H2,1-3H3,(H,18,19) |
InChI Key |
OYHQCEIGJLIAAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C3C=CNC3=NC=C2Br |
Origin of Product |
United States |
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